2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide
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Description
The compound “2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide” is a derivative of 1,4-diazaspiro[5.5]undecan-3-one . It is an analogue of this compound and is useful in the preparation of pharmaceutical compounds, particularly for the treatment of disorders involving abnormal cellular proliferation .
Synthesis Analysis
The synthesis of this compound involves a process that prepares 1,4-diazaspiro[5.5]undecan-3-one and its analogues . The process also provides chemical intermediates .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,4-diazaspiro[5.5]undecan-3-one structure . It is an analogue of this compound, which means it shares a similar structure but with some modifications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are part of the process that prepares 1,4-diazaspiro[5.5]undecan-3-one and its analogues . These reactions also provide the chemical intermediates needed for the synthesis .Safety And Hazards
properties
IUPAC Name |
2-(1-benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c21-11-12-22-19(25)16-23-13-14-24(15-18-7-3-1-4-8-18)20(17-23)9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-10,12-17H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVOQNOMHBGFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCN2CC3=CC=CC=C3)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-N-(cyanomethyl)acetamide |
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